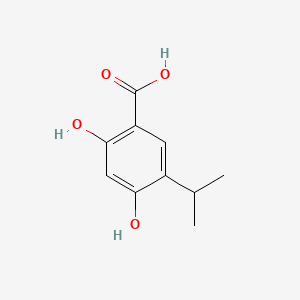

2,4-Dihydroxy-5-isopropylbenzoic acid

Übersicht

Beschreibung

2,4-Dihydroxy-5-isopropylbenzoic acid is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.2 g/mol It is characterized by the presence of two hydroxyl groups and an isopropyl group attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-5-isopropylbenzoic acid typically involves the hydroxylation of isopropylbenzoic acid derivatives. One common method is the Kolbe-Schmitt reaction, where resorcinol is carboxylated under high pressure and temperature in the presence of sodium hydroxide and carbon dioxide . The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dihydroxy-5-isopropylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and aldehydes.

Substitution: Ethers and esters.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

2,4-Dihydroxy-5-isopropylbenzoic acid has been explored for its potential therapeutic applications:

- Anticancer Activity : Research indicates that compounds derived from this acid may act as enzyme inhibitors or modulators in biological systems. For instance, studies have shown that derivatives can target anti-apoptotic Bcl-2 family proteins, which are overexpressed in many cancers. This targeting could lead to the development of dual inhibitors that are more effective against resistant cancer types .

- Antimicrobial Properties : The compound has demonstrated antibacterial activity against various pathogens. In vitro studies have highlighted its effectiveness against strains like Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections .

Pharmaceutical Industry Applications

The pharmaceutical industry is a significant area for the application of this compound:

- Synthesis of Drug Candidates : Its structure allows it to serve as a building block for synthesizing various pharmaceuticals. The compound's ability to form esters and amides under specific conditions enhances its utility in drug development.

- Cosmetic Products : Due to its antioxidant properties, this compound is being investigated for inclusion in cosmetic formulations aimed at skin protection and anti-aging effects. Its ability to scavenge free radicals makes it a valuable ingredient in skincare products.

Case Studies

Several case studies highlight the applications of this compound:

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against clinical isolates of E. coli and S. aureus, demonstrating significant inhibition at low concentrations. The findings suggest potential formulation into topical antimicrobial agents .

- Cancer Research : In a recent investigation focusing on dual inhibitors targeting Mcl-1 and Bfl-1 proteins, derivatives of this compound showed promising binding affinities. This research lays the groundwork for future development of more effective cancer therapies that can overcome resistance mechanisms .

- Cosmetic Formulation : A formulation study explored incorporating this compound into anti-aging creams due to its antioxidant properties. Results indicated enhanced stability and efficacy against oxidative stress markers when included in cosmetic products.

Wirkmechanismus

The mechanism of action of 2,4-Dihydroxy-5-isopropylbenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage .

Vergleich Mit ähnlichen Verbindungen

2,4-Dihydroxybenzoic acid: Similar structure but lacks the isopropyl group.

3,4-Dihydroxybenzoic acid: Differently positioned hydroxyl groups.

2,5-Dihydroxybenzoic acid: Hydroxyl groups at different positions on the benzene ring.

Uniqueness: 2,4-Dihydroxy-5-isopropylbenzoic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity.

Biologische Aktivität

2,4-Dihydroxy-5-isopropylbenzoic acid (also known as a derivative of salicylic acid) is a compound that has garnered attention for its diverse biological activities. Its unique structure, characterized by two hydroxyl groups and an isopropyl substituent, contributes to its potential therapeutic applications, particularly in the fields of oncology and pharmacology. This article explores the biological activities of this compound, including its antioxidant properties, anticancer effects, and mechanisms of action.

This compound is classified under benzoic acids and phenolic compounds. It exhibits both acidic and phenolic characteristics, which influence its reactivity and biological interactions. Key physical properties include:

- Molecular Formula : C_12H_14O_4

- Boiling Point : Approximately 395.2 °C

- Density : About 1.317 g/cm³

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. The compound can scavenge free radicals, thereby preventing oxidative damage to cells. This property is critical in mitigating various oxidative stress-related diseases.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

- Mechanism of Action : The compound acts as a dual inhibitor targeting heat shock protein 90 (HSP90) and enhancer of zeste homolog 2 (EZH2), both of which are involved in cancer cell proliferation and survival. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly in glioblastoma models.

- Case Study Findings : A notable study demonstrated that derivatives of this compound exhibited enhanced antiproliferative activity against melanoma cells. The mechanism involved disruption of redox homeostasis and increased reactive oxygen species (ROS) accumulation, leading to cell death .

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| Compound 7 | EZH2 | 2.06 | Induces apoptosis |

| Compound 7 | HSP90 | Variable | Inhibits cancer cell proliferation |

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function.

- Antioxidant Activity : The compound scavenges free radicals, reducing oxidative stress.

- Inhibition of Oncogenic Pathways : By inhibiting HSP90 and EZH2, the compound disrupts oncogenic signaling pathways that promote tumor growth.

Comparison with Similar Compounds

The structural uniqueness of this compound sets it apart from other phenolic compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Hydroxy-5-isopropylbenzoic acid | One hydroxyl group | Different biological activity profiles |

| 2,4-Dihydroxybenzoic acid | Lacks isopropyl group | More potent anti-inflammatory agent |

| Salicylic Acid | One hydroxyl group and one carboxylic group | Widely used in dermatological treatments |

The presence of the isopropyl group enhances solubility and reactivity in biological systems compared to similar compounds .

Eigenschaften

IUPAC Name |

2,4-dihydroxy-5-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-5(2)6-3-7(10(13)14)9(12)4-8(6)11/h3-5,11-12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMMFVLHQOLNOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856630 | |

| Record name | 2,4-Dihydroxy-5-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184181-48-3 | |

| Record name | 2,4-Dihydroxy-5-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.